[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol
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Overview
Description
[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol is a chemical compound with the molecular formula C9H6F3NOS and a molecular weight of 233.21 g/mol . This compound is known for its trifluoromethyl group, which imparts unique chemical properties and makes it valuable in various scientific research applications .
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .
Biochemical Pathways
The downstream effects of these pathways are also under investigation .
Pharmacokinetics
The impact of these properties on the bioavailability of the compound is currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in biochemical studies to understand its interactions with biological molecules.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes
Comparison with Similar Compounds
Similar Compounds
[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol: Known for its trifluoromethyl group and benzothiazole ring.
3,5-Bis(trifluoromethyl)benzonitrile: Another compound with multiple trifluoromethyl groups, used in different chemical applications.
Trifluoromethyl ethers: Compounds with trifluoromethyl groups attached to ether linkages, exhibiting unique properties.
Uniqueness
This compound is unique due to its specific combination of the trifluoromethyl group and the benzothiazole ring. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NOS/c10-9(11,12)5-1-2-7-6(3-5)13-8(4-14)15-7/h1-3,14H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSBOTQZFNDFLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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